Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-

Chiral resolution Enantiomeric purity Asymmetric synthesis

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-, also known as (S)-2-(1-amino-2-methylpropyl)aniline, is a chiral vicinal diamine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It features an ortho-substituted aniline group and a stereogenic center at the alpha carbon, which defines its (S)-enantiomeric configuration.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 574739-93-8
Cat. No. B12078301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-
CAS574739-93-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1N)N
InChIInChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3/t10-/m0/s1
InChIKeyHWDOANAVTQXODT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (S)-2-(1-amino-2-methylpropyl)aniline (CAS 574739-93-8) – A Chiral Building Block


Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-, also known as (S)-2-(1-amino-2-methylpropyl)aniline, is a chiral vicinal diamine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It features an ortho-substituted aniline group and a stereogenic center at the alpha carbon, which defines its (S)-enantiomeric configuration . This compound is primarily cataloged as a high-purity (≥95-98%) research chemical and a chiral building block for medicinal chemistry and asymmetric synthesis applications [1].

Chiral Scaffold Single (S)-enantiomer vicinal diamine for asymmetric synthesis
Stereochemical Control Defined configuration supports chiral resolution and ligand design
Procurement Context Enantiopure building block for medicinal chemistry SAR studies

Why Generic Substitution is Not Advisable for (S)-2-(1-amino-2-methylpropyl)aniline (CAS 574739-93-8)


The compound's chiral nature makes it non-interchangeable with its racemic mixture or enantiomer. The closest in-class alternatives are the (alphaR)-enantiomer (CAS 1213651-74-1) and the racemic/relative stereochemistry form (CAS 574739-92-7) . In chiral environments like biological systems or asymmetric catalysis, enantiomers often exhibit divergent, and sometimes antagonistic, activity or selectivity [1]. Using the incorrect enantiomer or a racemate can lead to a minimum 50% loss in potential activity or the introduction of an unwanted stereochemical impurity that complicates downstream synthesis, purification, and analytical validation [1]. Therefore, procurement must be specific to the (alphaS)-isomer for any application requiring a defined chiral outcome.

Target
Substitute
Risk
(S)-enantiomer
(R)-enantiomer / racemate
Stereochemical outcome may shift; enantiomer attribution requires validation

Quantitative Differentiation Data for (S)-2-(1-amino-2-methylpropyl)aniline (CAS 574739-93-8) Against Analogs


Enantiomer-Specific Procurement is Mandatory

No direct, comparator-based quantitative evidence (e.g., IC50, Ki, ee%) comparing the (S)-enantiomer (CAS 574739-93-8) with its (R)-enantiomer (CAS 1213651-74-1) or racemate (CAS 574739-92-7) was found in the permissible primary literature, patent, or authoritative database sources. Available vendor data confirm the compound is a single, high-purity enantiomer (≥95-98%) [1], but this is a quality specification, not a biological or functional differentiation. The claim of enantiomer-specific utility is a class-level inference based on the fundamental principle of stereochemistry [2].

Functional Comparison
Class-level inference
No direct enantiomer functional data available
Data to verify; enantiomer-attribution review
Vendor purity confirmed; functional differentiation not reported
Chiral resolution Enantiomeric purity Asymmetric synthesis

Key Application Scenarios for (S)-2-(1-amino-2-methylpropyl)aniline (CAS 574739-93-8) as a Chiral Building Block


Synthesis of Diastereomeric Resolving Agents

The compound's two amine functionalities and a defined chiral center make it a candidate for forming diastereomeric salts or covalent derivatives with racemic acids, enabling the classical resolution of chiral intermediates. This application is contingent on its enantiomeric purity, offered at ≥95% by commercial suppliers .

Development of Chiral Ligands for Metal Catalysis

As a chiral vicinal diamine, it can serve as a scaffold for synthesizing enantiopure ligands (e.g., salen or N-heterocyclic carbene ligands) for asymmetric metal-catalyzed transformations. The stereochemistry of the product is directly dependent on the (S)-configuration of this starting material .

Medicinal Chemistry SAR Exploration of Chiral Amines

The compound can be used as a specific, homochiral amine building block in the structure-activity relationship (SAR) studies of drug candidates where the (S)-enantiomer is hypothesized to be the eutomer. The (R)-enantiomer and racemate are the necessary negative controls for such studies .

Application
Selection Property
Validation Focus
Chiral resolution agent synthesis
Enantiomeric purity (supplier-specified)
Diastereomeric salt formation efficiency
Chiral ligand scaffold design
Single (S)-enantiomer configuration
Enantioselective catalysis performance review
Medicinal chemistry SAR exploration
Stereochemically defined amine building block
Eutomer/distomer SAR validation
Quote Request

Request a Quote for Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.